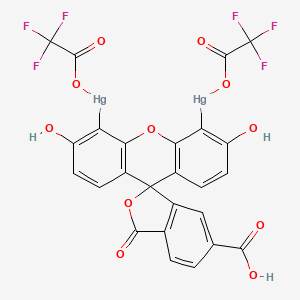
6-Carboxyfluorescein-4',5'-bis(2,2,2-trifluoroacetato)-di Mercurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is a complex organic compound that features a fluorescein core with carboxylic acid and trifluoroacetate groups, coordinated with mercury
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate typically involves the following steps:
Starting Materials: The synthesis begins with fluorescein, which is then modified to introduce carboxylic acid groups.
Trifluoroacetate Introduction: The carboxyfluorescein is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetate groups.
Mercury Coordination: Finally, the compound is treated with a mercury salt, such as mercuric acetate, to form the di mercurate complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.
化学反应分析
Types of Reactions
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its fluorescence properties.
Reduction: Reduction reactions can also be performed, which may affect the mercury coordination.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a modified fluorescein derivative, while substitution could result in a variety of functionalized compounds.
科学研究应用
Chemistry: Used as a fluorescent probe for various chemical reactions and processes.
Biology: Employed in imaging and tracking biological molecules due to its fluorescent properties.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Applications in materials science and the development of new fluorescent materials.
作用机制
The mechanism by which 6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate exerts its effects is primarily through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and detection. The mercury coordination may also play a role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with carboxylic acid groups, used in similar applications.
Trifluoroacetate Derivatives: Compounds with trifluoroacetate groups, known for their stability and reactivity.
Uniqueness
6-Carboxyfluorescein-4’,5’-bis(2,2,2-trifluoroacetato)-di Mercurate is unique due to the combination of its fluorescent core, carboxylic acid groups, and mercury coordination. This combination imparts specific chemical and physical properties that make it suitable for specialized applications.
属性
分子式 |
C25H10F6Hg2O11 |
|---|---|
分子量 |
1001.5 g/mol |
IUPAC 名称 |
[6-carboxy-3',6'-dihydroxy-3-oxo-5'-[(2,2,2-trifluoroacetyl)oxymercurio]spiro[2-benzofuran-1,9'-xanthene]-4'-yl]-(2,2,2-trifluoroacetyl)oxymercury |
InChI |
InChI=1S/C21H10O7.2C2HF3O2.2Hg/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;2*3-2(4,5)1(6)7;;/h1-7,22-23H,(H,24,25);2*(H,6,7);;/q;;;2*+1/p-2 |
InChI 键 |
NPOXAWIIQVUFHT-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C(=C(C=C4)O)[Hg]OC(=O)C(F)(F)F)OC5=C3C=CC(=C5[Hg]OC(=O)C(F)(F)F)O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















